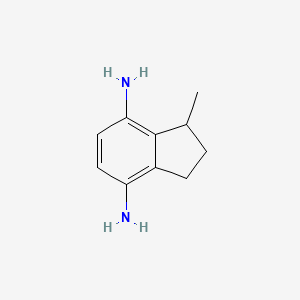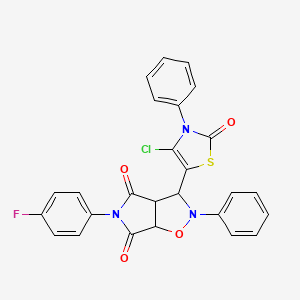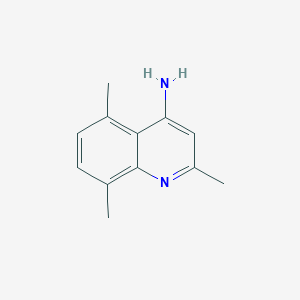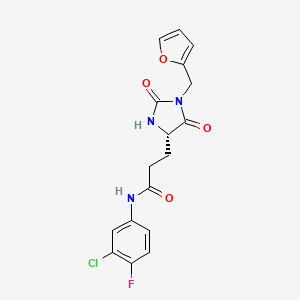
C19H27N3O6S2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the molecular formula C19H27N3O6S2 Dofetilide N-oxide . It is a metabolite of the antiarrhythmic agent dofetilide, which is used to treat irregular heartbeats. This compound is significant in the field of medicinal chemistry due to its role in prolonging the intracellular action potential duration in cardiac tissues .
準備方法
Synthetic Routes and Reaction Conditions
Dofetilide N-oxide can be synthesized through the oxidation of dofetilide. The reaction typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane or acetonitrile at room temperature .
Industrial Production Methods
Industrial production of Dofetilide N-oxide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .
化学反応の分析
Types of Reactions
Dofetilide N-oxide undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the parent compound, dofetilide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Dofetilide.
Substitution: Various substituted sulfonamides.
科学的研究の応用
Dofetilide N-oxide has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the study of drug metabolism.
Biology: Investigated for its effects on cardiac ion channels and its potential role in arrhythmia treatment.
Medicine: Studied for its pharmacokinetics and pharmacodynamics in the development of antiarrhythmic drugs.
Industry: Used in the production of pharmaceuticals and as a research tool in drug development.
作用機序
Dofetilide N-oxide exerts its effects by interacting with cardiac ion channels, particularly the potassium channels. It prolongs the action potential duration by inhibiting the rapid component of the delayed rectifier potassium current (I_Kr). This action helps to stabilize the cardiac rhythm and prevent arrhythmias .
類似化合物との比較
Similar Compounds
Dofetilide: The parent compound, used as an antiarrhythmic agent.
Sotalol: Another antiarrhythmic agent with similar effects on potassium channels.
Amiodarone: A widely used antiarrhythmic with a broader spectrum of action.
Uniqueness
Dofetilide N-oxide is unique due to its specific interaction with cardiac ion channels and its role as a metabolite of dofetilide. Unlike other antiarrhythmics, it provides a distinct profile in terms of its pharmacokinetics and pharmacodynamics, making it a valuable compound for research and therapeutic applications .
特性
分子式 |
C19H27N3O6S2 |
|---|---|
分子量 |
457.6 g/mol |
IUPAC名 |
(2S)-2-[[1-(4-acetamidophenyl)sulfonylpiperidine-4-carbonyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C19H27N3O6S2/c1-13(23)20-15-3-5-16(6-4-15)30(27,28)22-10-7-14(8-11-22)18(24)21-17(19(25)26)9-12-29-2/h3-6,14,17H,7-12H2,1-2H3,(H,20,23)(H,21,24)(H,25,26)/t17-/m0/s1 |
InChIキー |
XPCLHLAYPMAYTR-KRWDZBQOSA-N |
異性体SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N[C@@H](CCSC)C(=O)O |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC(CCSC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(2-ethoxyphenyl)-2-phenyl-3-[4-(trifluoromethoxy)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12621200.png)
![[4-[(1S,11R,12R,16S)-14-(4-methoxyphenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carbonyl]phenyl] acetate](/img/structure/B12621205.png)
![(2S)-2-(3-fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholine](/img/structure/B12621206.png)

![(1E,2E)-N~1~,N~2~-Di([1,1'-biphenyl]-2-yl)ethane-1,2-diimine](/img/structure/B12621216.png)
![{2-[(2-Aminoethyl)carbamoyl]phenoxy}acetic acid](/img/structure/B12621225.png)
![Ethyl 2-{[(1E)-N-acetylethanimidoyl]oxy}-3-oxobutanoate](/img/structure/B12621232.png)
![2-((8-(4-chlorophenyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-6-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B12621234.png)
![Carbamic acid, N-[2-[(2-amino-3-pyridinyl)amino]-2-oxoethyl]-, phenylmethyl ester](/img/structure/B12621237.png)

![(4R)-5-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpent-2-enal](/img/structure/B12621241.png)
![1-[3-(2-Iodophenyl)propyl]-5-(2-methylpropyl)-4-phenyl-1H-imidazole](/img/structure/B12621247.png)

